N-(4-PHENYL-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Description
N-(4-Phenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a phenyl group at the 4-position, linked via a carboxamide group to a biphenyl moiety. The biphenyl system enhances molecular rigidity and may influence binding interactions in biological targets. This compound’s structural complexity necessitates precise synthetic routes and thorough spectroscopic validation, as seen in analogous heterocyclic systems .
Properties
IUPAC Name |
4-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2OS/c25-21(19-13-11-17(12-14-19)16-7-3-1-4-8-16)24-22-23-20(15-26-22)18-9-5-2-6-10-18/h1-15H,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBONNQHFASQGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-PHENYL-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-PHENYL-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. A study focused on thiazole derivatives demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with metabolic processes .
Anticancer Activity
N-(4-Phenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide has shown promise as an anticancer agent. In vitro studies have reported its efficacy against several cancer cell lines, particularly breast cancer cells (MCF7). The compound's ability to inhibit cell proliferation and induce apoptosis has been linked to its interaction with specific cellular pathways and molecular targets .
Synthesis and Derivative Development
The synthesis of N-(4-Phenyl-1,3-thiazol-2-y)-[1,1'-biphenyl]-4-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the thiazole ring followed by coupling reactions to incorporate the biphenyl moiety. Various derivatives have been synthesized to enhance biological activity and selectivity against target cells.
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of thiazole derivatives for their antimicrobial properties. Among them, N-(4-Phenyl-1,3-thiazol-2-y)-[1,1'-biphenyl]-4-carboxamide exhibited notable activity against Staphylococcus aureus and Escherichia coli. The study utilized a turbidimetric method to assess the Minimum Inhibitory Concentration (MIC) values and concluded that modifications to the thiazole structure could enhance efficacy .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, N-(4-Phenyl-1,3-thiazol-2-y)-[1,1'-biphenyl]-4-carboxamide was tested against the MCF7 breast cancer cell line using the Sulforhodamine B assay. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutics. Molecular docking studies further elucidated the binding interactions between the compound and key proteins involved in cancer progression .
Summary of Findings
Mechanism of Action
The mechanism of action of N-(4-PHENYL-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as an antifungal agent, it induces oxidative damage in fungal cells by increasing reactive oxygen species (ROS) levels, leading to DNA damage and cell death . The compound may also interact with enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with derivatives reported in International Journal of Molecular Sciences (2014), particularly 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (compounds [7–9]) . Key comparisons include:
| Feature | N-(4-Phenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide | Triazole-Thiones [7–9] (X = H, Cl, Br) |
|---|---|---|
| Core Heterocycle | 1,3-Thiazole | 1,2,4-Triazole |
| Substituents | Biphenyl carboxamide | 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl |
| Key Functional Groups | Carboxamide (C=O at ~1660–1680 cm⁻¹) | Thione (C=S at ~1247–1255 cm⁻¹) |
| Tautomerism | Not observed | Exists as thione tautomers |
| Synthetic Route | Likely involves amide coupling | Cyclization of hydrazinecarbothioamides |
Data Tables
Table 1: Comparative Spectral Data
| Compound Type | C=O Stretch (cm⁻¹) | C=S Stretch (cm⁻¹) | NH Stretch (cm⁻¹) |
|---|---|---|---|
| Hydrazinecarbothioamides [4–6] | 1663–1682 | 1243–1258 | 3150–3319 |
| Triazole-Thiones [7–9] | Not observed | 1247–1255 | 3278–3414 |
| Target Compound (Expected) | ~1660–1680 | Not applicable | ~3300 (amide NH) |
Biological Activity
N-(4-Phenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a thiazole derivative that has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique thiazole and biphenyl moieties, which are known to influence its biological properties. The chemical structure can be represented as follows:
This structure contributes to its interaction with various biological targets.
This compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit key protein kinases involved in cancer progression, such as EGFR and CDK2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Activity : Research indicates that thiazole derivatives possess significant antimicrobial properties, potentially making this compound effective against various bacterial and fungal strains .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity : In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For example, it showed an IC50 value of approximately 6.10 µM against MCF-7 breast cancer cells .
- Mechanism Insights : The compound induces apoptosis through the activation of intrinsic pathways and inhibits cell proliferation by disrupting key signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Bacterial Inhibition : Studies reported that thiazole derivatives effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Fungal Activity : Preliminary data suggest that this compound may also possess antifungal properties, warranting further investigation into its spectrum of activity .
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, this compound was tested for its ability to inhibit cell growth. The results indicated significant cytotoxicity with an IC50 value of 6.49 µM against MCF-7 cells after 48 hours of treatment. The study concluded that this compound could serve as a lead for developing new anticancer agents.
Case Study 2: Antimicrobial Assessment
A separate investigation focused on the antimicrobial properties of the compound against common pathogens. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Research Findings Overview
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-phenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves coupling a biphenyl-4-carboxylic acid derivative with a substituted thiazole amine. Key steps include:
- Amide Bond Formation : Use coupling reagents like EDCI or DCC in anhydrous solvents (e.g., DMF or DCM) to link the biphenyl moiety to the thiazole ring .
- Purification : Automated flash chromatography (e.g., using silica gel with gradient elution) or triple precipitation (for HCl salts) achieves >80% purity. Monitor via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours under nitrogen) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for diagnostic signals:
- Biphenyl protons (δ 7.4–7.8 ppm, aromatic), thiazole protons (δ 7.2–7.3 ppm), and amide NH (δ 10–12 ppm, broad) .
- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]+). Compare experimental and calculated m/z values (e.g., C22H17N2OS: MW 369.45) .
- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and thiazole C=N absorption (~1550 cm⁻¹) .
Q. How can researchers validate the specificity of analytical methods for quantifying this compound?
- Methodological Answer : Follow ICH guidelines to assess:
- Specificity : Use HPLC-PDA to confirm no interference from degradation products or solvents (e.g., λ = 254 nm for biphenyl absorption) .
- Linearity : Prepare a 5-point calibration curve (1–50 µg/mL) with R² ≥ 0.995 .
- Accuracy : Perform spike-recovery tests (80–120% recovery in triplicate) using simulated matrices .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for thiazole-biphenyl carboxamide derivatives?
- Methodological Answer :
- Substitution Patterns : Synthesize analogs with halogen (Cl, F) or methoxy groups on the biphenyl ring. Test inhibitory activity against targets like COX-2 or 5-LOX via enzyme-linked assays (IC50 determination) .
- Thiazole Modifications : Replace the 4-phenyl group with alkyl chains (e.g., ethyl) to evaluate hydrophobic interactions. Use molecular docking (AutoDock Vina) to predict binding affinities .
- Bioisosteric Replacement : Substitute the thiazole with oxazole or triazole rings and compare pharmacokinetic profiles (e.g., LogP via shake-flask method) .
Q. What crystallographic tools are suitable for resolving structural ambiguities in this compound?
- Methodological Answer :
- Software Selection : Use SHELXL for small-molecule refinement (high-resolution X-ray data) or SIR97 for direct methods in structure solution .
- Validation Metrics : Check R-factor (<5%), residual density (<0.5 eÅ⁻³), and ADP consistency. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) .
- Twinned Data : For challenging crystals, employ SHELXD for dual-space recycling and SHELXE for density modification .
Q. How can multi-target biological activity be systematically evaluated?
- Methodological Answer :
- Enzyme Inhibition Assays :
- COX-2/5-LOX : Use colorimetric kits (e.g., Cayman Chemical) to measure prostaglandin or leukotriene production .
- STING Pathway : Quantify IFN-β secretion in THP-1 cells (ELISA) after compound treatment .
- Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., MTT assay on MCF-7 cells) .
- Off-Target Screening : Perform kinase profiling (Eurofins KinaseProfiler) at 10 µM to identify unintended interactions .
Q. What strategies resolve contradictions in reported biological targets (e.g., STING vs. COX-2)?
- Methodological Answer :
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm direct binding to STING or COX-2 .
- Genetic Knockdown : Silence STING (siRNA) or COX-2 (CRISPR) in relevant cell lines and reassess compound efficacy .
- Dose-Response Analysis : Compare IC50 values across targets (e.g., STING IC50 = 76 nM vs. COX-2 IC50 = 1.2 µM) to determine primary mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
